(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. The reaction typically starts with the preparation of a suitable precursor, such as a protected amino acid derivative, followed by selective deprotection and functional group transformations to introduce the hydroxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the amino and methyl groups but has a different ring structure.
3-Hydroxy-5-methyl-O-methyltyrosine: This compound has a similar hydroxy and methyl-substituted phenyl ring but differs in the amino acid backbone.
Uniqueness
(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Biological Activity
(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to explore the compound's biological activity, highlighting its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by an amino acid backbone with a hydroxyl group on the aromatic ring, which significantly influences its biological properties. The molecular formula is C10H13NO2, and it has a molecular weight of approximately 179.22 g/mol.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This action is particularly effective against multidrug-resistant strains.
- Efficacy Data :
Pathogen | MIC (µg/mL) |
---|---|
Methicillin-resistant S. aureus | 1 - 8 |
Vancomycin-resistant E. faecalis | 0.5 - 2 |
Gram-negative bacteria | 8 - 64 |
Drug-resistant Candida | 8 - 64 |
2. Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly in modulating excitatory neurotransmission through its interaction with AMPA receptors.
- Receptor Interaction : As an analog of known AMPA receptor modulators, it has been implicated in enhancing synaptic plasticity and potentially offering neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease and epilepsy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of clinically relevant pathogens. The results indicated that certain modifications to the phenolic structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural optimization in drug development .
Case Study 2: Neuroprotective Potential
In vitro studies have suggested that compounds similar to this compound can protect neurons from excitotoxic damage by modulating AMPA receptor activity. This property is critical in developing treatments for neurodegenerative diseases where excitotoxicity plays a pivotal role .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
OKWABWMRQFLDFN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
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